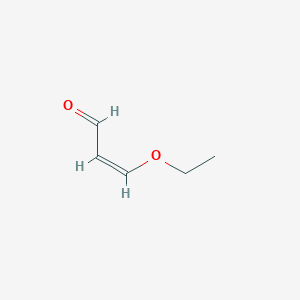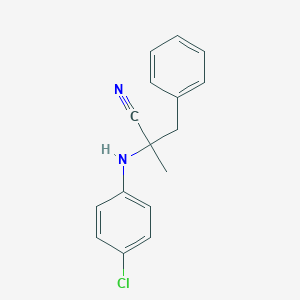![molecular formula C18H25N3O2 B232260 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves its binding to the dopamine D2 receptor and blocking its activity. This leads to a decrease in the release of dopamine, which is associated with the symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have several biochemical and physiological effects, including a decrease in the release of dopamine in the brain, which is associated with the symptoms of anxiety, depression, and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is its selectivity for the dopamine D2 receptor, which makes it a potentially safer alternative to other antipsychotic drugs that have a broader range of receptor targets. However, one of the limitations of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, including the development of more potent and selective compounds, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is a novel compound with potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. Its selectivity for the dopamine D2 receptor makes it a potentially safer alternative to other antipsychotic drugs, but its short half-life may limit its therapeutic efficacy. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 4-(4-ethylphenyl)piperazine with ethyl 2-oxo-4-(2-pyrrolidin-1-yl)butanoate in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the pathophysiology of these disorders.
Eigenschaften
Molekularformel |
C18H25N3O2 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-[2-[4-(4-ethylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H25N3O2/c1-2-15-5-7-16(8-6-15)19-10-12-20(13-11-19)18(23)14-21-9-3-4-17(21)22/h5-8H,2-4,9-14H2,1H3 |
InChI-Schlüssel |
NCVYILZJRVSIAT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)



![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
